molecular formula C17H17N3O2S2 B5172989 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5172989
M. Wt: 359.5 g/mol
InChI Key: NNOAHGRRSCZJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTP is a member of the thiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in key cellular processes such as DNA replication and protein synthesis. In cancer cells, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been found to inhibit the production of inflammatory cytokines, providing a potential mechanism for its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activities. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has also been shown to have anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has several advantages for use in lab experiments, including its potent anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of bacteria and fungi. However, there are also some limitations to the use of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several potential future directions for research on 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in a range of diseases. In addition, further studies are needed to fully understand the mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide and its potential toxicity. Finally, the development of new derivatives of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide with improved pharmacological properties may lead to the development of more effective treatments for cancer, inflammation, and infectious diseases.

Synthesis Methods

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide can be synthesized using a variety of methods, with the most commonly used approach involving the reaction of 8-methoxy-4-methyl-2-quinoline thiol with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting product is purified using standard chromatographic techniques to obtain pure 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide.

Scientific Research Applications

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and infectious diseases. In cancer research, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been found to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In addition, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide has also been studied for its potential use in the treatment of infectious diseases, with promising results in preclinical studies.

properties

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-9-14(19-15-12(10)5-4-6-13(15)22-3)24-11(2)16(21)20-17-18-7-8-23-17/h4-9,11H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOAHGRRSCZJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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